molecular formula C21H23N2NaO6S B7948909 sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate

Cat. No.: B7948909
M. Wt: 454.5 g/mol
InChI Key: OCXSDHJRMYFTMA-KMFBOIRUSA-M
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Description

The compound with the identifier “sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32Quercetin . Quercetin is a flavonoid, a type of polyphenolic compound, found in many fruits, vegetables, leaves, and grains. It is known for its antioxidant properties and is commonly used in dietary supplements and herbal medicines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate quercetin from plant materials. Chemical synthesis of quercetin involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of quercetin often involves the extraction from plant sources such as onions, apples, and berries. The plant material is processed to isolate quercetin using solvents and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quercetin undergoes various chemical reactions, including:

    Oxidation: Quercetin can be oxidized to form quercetin quinone.

    Reduction: Reduction of quercetin can yield dihydroquercetin.

    Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products Formed

    Oxidation: Quercetin quinone

    Reduction: Dihydroquercetin

    Substitution: Acetylated quercetin derivatives

Scientific Research Applications

Quercetin has a wide range of applications in scientific research:

    Chemistry: Used as a standard for antioxidant assays and in the study of polyphenolic compounds.

    Biology: Investigated for its role in cellular processes such as apoptosis and cell signaling.

    Medicine: Studied for its potential therapeutic effects in conditions like cardiovascular diseases, cancer, and inflammation.

    Industry: Used in the formulation of dietary supplements, cosmetics, and functional foods.

Mechanism of Action

Quercetin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Quercetin also modulates various molecular targets and pathways, including:

    Enzymes: Inhibits enzymes like cyclooxygenase and lipoxygenase.

    Signaling Pathways: Affects pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Quercetin is compared with other flavonoids such as kaempferol, myricetin, and rutin. While all these compounds share similar antioxidant properties, quercetin is unique due to its higher bioavailability and potency in scavenging free radicals.

List of Similar Compounds

  • Kaempferol
  • Myricetin
  • Rutin

Quercetin stands out for its extensive research and applications in various fields, making it a valuable compound in both scientific and industrial contexts.

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSDHJRMYFTMA-KMFBOIRUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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